molecular formula C16H17N3O3S B2565750 2,5-dimethyl-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)furan-3-carboxamide CAS No. 1286714-21-3

2,5-dimethyl-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)furan-3-carboxamide

Cat. No.: B2565750
CAS No.: 1286714-21-3
M. Wt: 331.39
InChI Key: PKGHPZJXPRZWLN-UHFFFAOYSA-N
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Description

The compound 2,5-dimethyl-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)furan-3-carboxamide features a thiazolo[3,2-a]pyrimidine core substituted with a methyl group at position 7 and an oxo group at position 5. This heterocyclic system is linked via an ethyl chain to a 2,5-dimethylfuran-3-carboxamide moiety.

Properties

IUPAC Name

2,5-dimethyl-N-[2-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-9-6-14(20)19-12(8-23-16(19)18-9)4-5-17-15(21)13-7-10(2)22-11(13)3/h6-8H,4-5H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGHPZJXPRZWLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=CSC2=N1)CCNC(=O)C3=C(OC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2,5-dimethyl-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)furan-3-carboxamide is a novel synthetic derivative with potential biological activity. Research into its pharmacological properties has indicated a range of effects, particularly in antimicrobial and anticancer activities. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound involves multiple steps that typically include the formation of the thiazolo-pyrimidine core followed by functionalization to introduce the furan and carboxamide groups. The synthetic pathway often employs various reagents and conditions to achieve high yields and purity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolo-pyrimidine compounds exhibit significant antimicrobial properties. For instance, compound 7b , a related derivative, showed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating potent antibacterial activity. Moreover, these derivatives exhibited synergistic effects when combined with established antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy against resistant strains .

Table 1: Antimicrobial Efficacy of Related Compounds

CompoundMIC (μg/mL)MBC (μg/mL)Synergistic Effect
7b0.220.25Yes
Ciprofloxacin---
Ketoconazole---

Anticancer Activity

The anticancer potential of the compound has also been explored. In vitro studies have shown that compounds containing the thiazole moiety can induce cytotoxic effects against various cancer cell lines. For example, certain derivatives have demonstrated IC50 values lower than those of standard chemotherapeutics like doxorubicin in assays against colon carcinoma cell lines .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (μg/mL)Reference Drug IC50 (μg/mL)
13HCT-15<1.61Doxorubicin: ~1.98
14A-431<1.98Doxorubicin: ~1.98

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of DNA Gyrase and DHFR : The compound has been identified as an effective inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), crucial enzymes in bacterial DNA replication and folate metabolism, respectively .
    • IC50 for DNA Gyrase : Ranges between 12.27–31.64 μM .
    • IC50 for DHFR : Ranges between 0.52–2.67 μM .
  • Antibiofilm Formation : The compound exhibits significant antibiofilm activity against Staphylococcus aureus and Staphylococcus epidermidis, suggesting a potential role in preventing chronic infections associated with biofilm formation .
  • Non-Toxicity Profile : Hemolytic assays indicate low toxicity levels, with hemolytic activity ranging from 3.23% to 15.22% , making it a promising candidate for further development .

Case Studies

A case study involving the evaluation of this compound's efficacy against multidrug-resistant bacterial strains highlighted its potential as a therapeutic agent in treating infections that are notoriously difficult to manage due to resistance .

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity
    • Recent studies have demonstrated that thiazole and pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown promising results against various cancer cell lines, including colon carcinoma (HCT-15) and breast cancer (MCF-7) . The presence of the thiazole ring is crucial for enhancing cytotoxicity against these cancer types.
  • Antimicrobial Properties
    • The compound's structure suggests potential antimicrobial activity. Research into related thiazole derivatives indicates that they can inhibit the growth of several pathogenic bacteria and fungi. This makes them candidates for developing new antimicrobial agents .
  • Anti-inflammatory Effects
    • Compounds containing thiazole and pyrimidine moieties have been associated with anti-inflammatory effects. This application is particularly relevant in treating chronic inflammatory diseases where inhibition of specific pathways can reduce symptoms .

Agricultural Applications

  • Pesticidal Activity
    • The unique structure of 2,5-dimethyl-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)furan-3-carboxamide may offer potential as a pesticide. Similar compounds have shown effectiveness against pests while being less harmful to beneficial insects .
  • Plant Growth Regulators
    • There is ongoing research into the use of thiazole derivatives as plant growth regulators. These compounds can enhance growth rates and yield in various crops by modulating hormonal pathways .

Material Science Applications

  • Polymeric Materials
    • The incorporation of thiazole and pyrimidine derivatives into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for industrial uses .
  • Nanotechnology
    • Functionalized nanoparticles using compounds like this compound are being investigated for drug delivery systems due to their ability to improve bioavailability and target specific tissues .

Case Studies

  • Anticancer Research
    • A study evaluated a series of thiazole-pyrimidine hybrids for their anticancer activity against multiple cell lines. Results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, highlighting their potential as effective cancer treatments .
  • Agricultural Trials
    • Field trials conducted with thiazole-based pesticides showed a marked reduction in pest populations while maintaining crop health, suggesting a viable alternative to traditional chemical pesticides .

Comparison with Similar Compounds

Structural Features

The compound Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (hereafter Compound A ) shares the thiazolo[3,2-a]pyrimidine scaffold but differs in substituents (Table 1) :

Feature Target Compound Compound A
Position 2 Substituent Ethyl-linked furan-3-carboxamide 2,4,6-Trimethoxybenzylidene group
Position 5 Substituent None (hydrogen atom) Phenyl group
Position 6 Substituent None (hydrogen atom) Ethyl carboxylate
Functional Groups Amide (N–H, C=O), oxo (C=O), methyl (CH₃) Ester (C=O, O–C), methoxy (OCH₃), benzylidene (C=C–Ar)
Molecular Weight ~403.4 g/mol (estimated) ~566.6 g/mol (calculated)

Key Differences :

Physicochemical Properties
  • Hydrogen Bonding: The target compound’s amide can act as both donor (N–H) and acceptor (C=O), enabling stronger intermolecular interactions than Compound A’s ester (acceptor only). This may lead to distinct crystal packing, as seen in Compound A’s C–H···O hydrogen-bonded chains .
  • Solubility : The amide group in the target compound likely improves water solubility compared to Compound A ’s lipophilic trimethoxy and benzylidene substituents.
  • Melting Point : Compound A melts at 427–428 K, influenced by its rigid benzylidene group and crystal packing. The target compound’s melting point is unconfirmed but may be lower due to reduced aromaticity .
Pharmacological Potential

Pyrimidine derivatives are known for diverse bioactivities, including antimicrobial and anticancer effects .

  • Target Compound : The amide group may enhance binding to biological targets (e.g., enzymes) via hydrogen bonds. The furan’s electron-rich nature could facilitate π-π stacking with aromatic residues in proteins.
  • Compound A : The phenyl and trimethoxy groups may promote hydrophobic interactions with targets, while the ester could be metabolically labile compared to the amide.
Crystallographic Insights
  • Compound A ’s thiazolopyrimidine ring adopts a flattened boat conformation with a puckered pyrimidine ring (C5 deviation: 0.224 Å). The dihedral angle between the thiazolopyrimidine and benzene rings is 80.94°, influencing crystal packing .

Q & A

Q. Critical Parameters :

ParameterOptimal RangeImpact on Yield
SolventAnhydrous DMF or DCMPolar aprotic solvents enhance coupling efficiency .
Temperature0–25°C (amide coupling)Higher temperatures increase by-product formation.
CatalystsK₂CO₃ (for cyclocondensation)Base concentration affects cyclization kinetics .
Reaction Time12–24 hrs (cyclization step)Prolonged time improves ring closure but risks decomposition.

Advanced: How can discrepancies between NMR and X-ray crystallography data be resolved when analyzing the thiazolo[3,2-a]pyrimidine core?

Answer:
Conflicts often arise due to dynamic effects in solution (NMR) vs. static solid-state structures (X-ray). Methodological approaches include:

  • Variable-Temperature NMR : Detect fluxional behavior (e.g., ring puckering) by observing signal coalescence at elevated temperatures .
  • Hydrogen Bonding Analysis : Solid-state intramolecular H-bonds (observed in X-ray) may not persist in solution, altering NMR chemical shifts .
  • DFT Calculations : Compare computed NMR chemical shifts (gas phase vs. solvent models) with experimental data to validate stereoelectronic effects .

Example : In ethyl 7-methyl-3-oxo-thiazolo[3,2-a]pyrimidine derivatives, X-ray data showed planar conformations, while NMR indicated dynamic puckering due to solvent interactions .

Basic: Which spectroscopic techniques are critical for confirming structural integrity?

Answer:
A multi-technique approach is essential:

¹H/¹³C NMR : Assign methyl groups (δ 2.1–2.5 ppm for furan-CH₃; δ 2.8–3.1 ppm for thiazolo-CH₃) and confirm amide coupling (δ 8.3–8.7 ppm for CONH) .

IR Spectroscopy : Validate carbonyl stretches (ν ~1700 cm⁻¹ for 5-oxo; ν ~1650 cm⁻¹ for amide C=O) .

X-ray Crystallography : Resolve bond angles (e.g., C6–C7–N1 = 122.9° in thiazolo-pyrimidine cores) and confirm regiochemistry .

HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 388.1420 for C₁₈H₂₁N₃O₃S).

Advanced: What strategies minimize by-products during furan-3-carboxamide coupling?

Answer:
By-product formation (e.g., ester hydrolysis, dimerization) can be mitigated via:

  • Protecting Groups : Temporarily protect the 5-oxo group with tert-butyldimethylsilyl (TBS) to prevent nucleophilic attack .
  • Low-Temperature Coupling : Perform reactions at 0°C to suppress side reactions .
  • Catalyst Screening : Use HOAt instead of HOBt for improved amide bond formation efficiency .

Case Study : Ethyl 2-(2-acetoxybenzylidene)-thiazolo[3,2-a]pyrimidine derivatives achieved >85% yield using HOAt/EDC in DCM at 0°C .

Basic: What safety protocols are recommended given its reactive heterocyclic structure?

Answer:

  • PPE : Nitrile gloves, lab coat, and goggles to avoid dermal contact (teratogenicity risks in similar compounds) .
  • Ventilation : Use fume hoods during synthesis; the 5-oxo group may release volatile aldehydes under heat .
  • Storage : Argon-sealed vials at –20°C to prevent hydrolysis of the amide bond .

Advanced: How can computational modeling aid in predicting biological activity?

Answer:

  • Molecular Docking : Screen against target proteins (e.g., kinases) using the thiazolo-pyrimidine core as a hinge-binding motif.
  • QSAR Studies : Correlate substituent effects (e.g., methyl groups on furan) with logP and IC₅₀ values .
  • ADMET Prediction : Assess bioavailability risks (e.g., high logP >3 may limit solubility) .

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